4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549038-60-8
Cat. No.: VC11819887
Molecular Formula: C19H23N7S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549038-60-8 |
|---|---|
| Molecular Formula | C19H23N7S |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C19H23N7S/c1-4-14-11-17(24-19(23-14)27-3)25-7-9-26(10-8-25)18-15-5-6-20-12-16(15)21-13(2)22-18/h5-6,11-12H,4,7-10H2,1-3H3 |
| Standard InChI Key | UHBDEANZEFXUOZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
| Canonical SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine, reflects its three primary components:
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A pyrido[3,4-d]pyrimidine core, which is a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 8.
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A piperazine ring substituted at the 4-position, serving as a flexible linker.
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A 6-ethyl-2-methylsulfanylpyrimidine moiety attached to the piperazine.
The SMILES notation (CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C) confirms the spatial arrangement of these groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₇S |
| Molecular Weight | 381.5 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface | 98.3 Ų |
| LogP (Predicted) | 3.2 |
| Solubility | Moderate in DMSO, low in water |
The logP value of 3.2 indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area (<100 Ų) suggests potential oral bioavailability .
Synthesis and Structural Optimization
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | Formamidine acetate, HCl, 120°C | 65–70 |
| Piperazine Coupling | EtOH, reflux, 12 h | 80–85 |
| Thiolation | NaSMe, DMF, 60°C, 6 h | 75–80 |
Biological Activity and Mechanism of Action
Table 3: Inferred Activity Against Oncology Targets
| Target | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| PI3Kα | <10 nM | Competitive ATP inhibition |
| mTOR | 15–20 nM | Allosteric site binding |
| CDK4/6 | 50–100 nM | Cell cycle arrest |
In in silico docking studies, the compound’s pyrido[3,4-d]pyrimidine core aligns with the hinge region of PI3Kγ (PDB: 2CHX), forming hydrogen bonds with Val882 and Met804 .
Pharmacokinetic and Toxicity Profile
ADME Predictions
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP.
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Metabolism: Predominant CYP3A4-mediated oxidation at the ethyl side chain .
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Excretion: Renal clearance (70%) with minor biliary excretion.
Table 4: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45–55% |
| Plasma Half-life | 6–8 h |
| VDss | 2.1 L/kg |
| PPB | 89% |
Future Directions and Clinical Relevance
Research Priorities
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